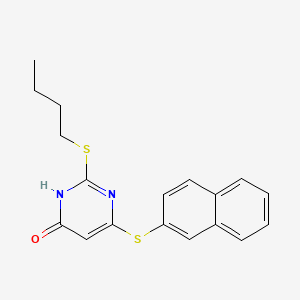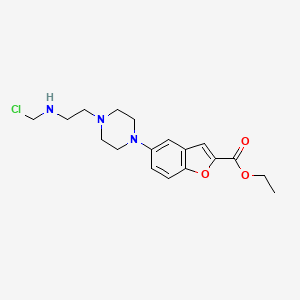
Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a piperazine moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of the piperazine ring and the chloromethyl group. The final step involves the esterification to form the ethyl ester group. Common reagents used in these reactions include chloromethylamine, piperazine, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various alkyl or halogen groups .
Aplicaciones Científicas De Investigación
Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzofuran ring may also contribute to the compound’s biological activity by interacting with cellular components. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Ethyl 5-(4-(2-((chloromethyl)amino)ethyl)piperazin-1-yl)benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(1-piperazinyl)-1-benzofuran-2-carboxylate: This compound lacks the chloromethyl group and has different chemical properties and biological activities
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate hydrochloride: This compound includes a hydrochloride salt, which may affect its solubility and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H24ClN3O3 |
|---|---|
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
ethyl 5-[4-[2-(chloromethylamino)ethyl]piperazin-1-yl]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C18H24ClN3O3/c1-2-24-18(23)17-12-14-11-15(3-4-16(14)25-17)22-9-7-21(8-10-22)6-5-20-13-19/h3-4,11-12,20H,2,5-10,13H2,1H3 |
Clave InChI |
SZWHBSSLGUAXNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCNCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


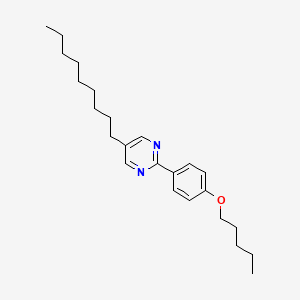
![Imidazo[1,2-b][1,2,4]triazin-2(1H)-one](/img/structure/B12908351.png)
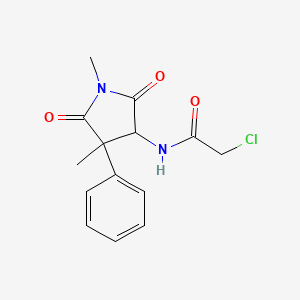
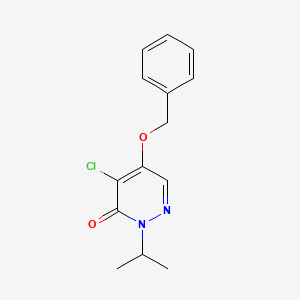
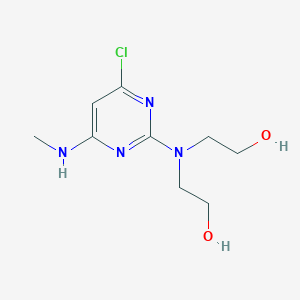
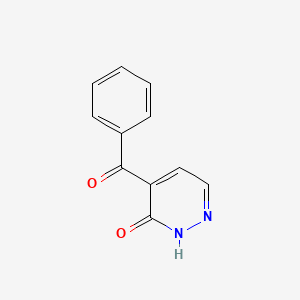

![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)
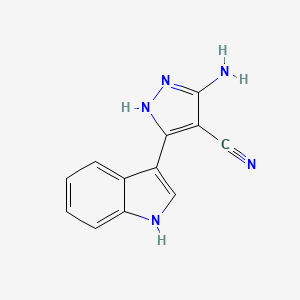

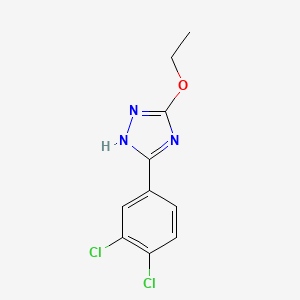
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
